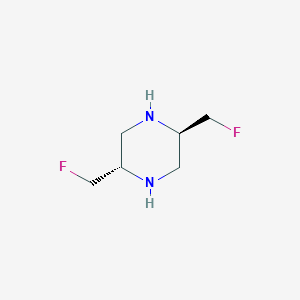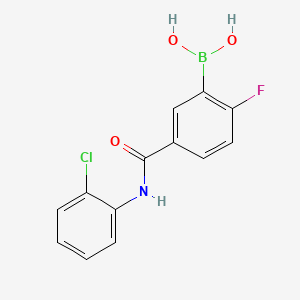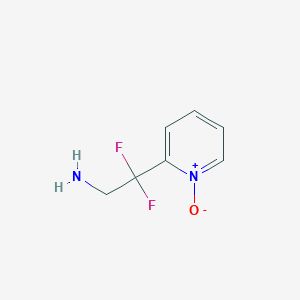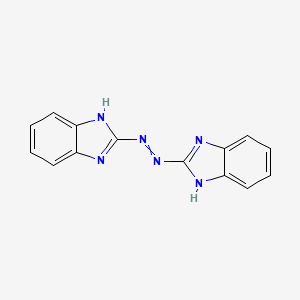![molecular formula C10H13NO B12841078 4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
4-[(R)-amino(cyclopropyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Amino(cyclopropyl)methyl)phenol: is a chiral organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Amino(cyclopropyl)methyl)phenol typically involves the following steps:
Cyclopropylmethylation: The introduction of the cyclopropylmethyl group to the phenol ring can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropylmethylated phenol with an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of ®-4-(Amino(cyclopropyl)methyl)phenol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-4-(Amino(cyclopropyl)methyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives. For example, the amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: ®-4-(Amino(cyclopropyl)methyl)phenol is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, ®-4-(Amino(cyclopropyl)methyl)phenol is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-4-chlorophenol: This compound has a similar structure but with a chlorine atom on the phenol ring, which can alter its reactivity and biological activity.
®-4-(Amino(cyclopropyl)methyl)-2-methylphenol: The presence of a methyl group on the phenol ring can influence the compound’s steric and electronic properties.
Uniqueness: ®-4-(Amino(cyclopropyl)methyl)phenol is unique due to its specific combination of a chiral center, a cyclopropylmethyl group, and a phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-[(R)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m1/s1 |
InChI Key |
DEQTVSNEVTUFLS-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)O)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


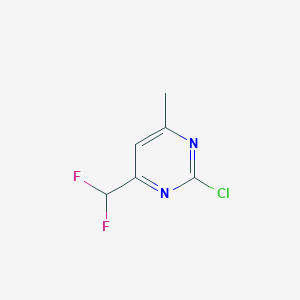

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
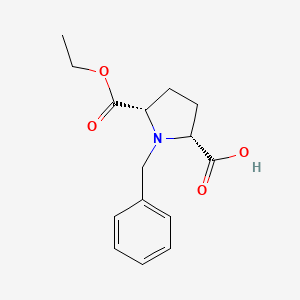
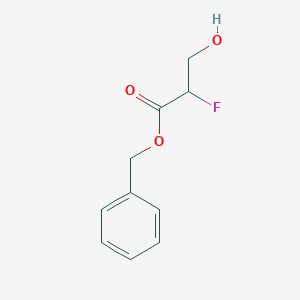
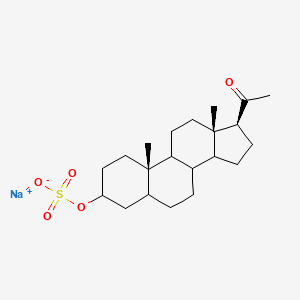
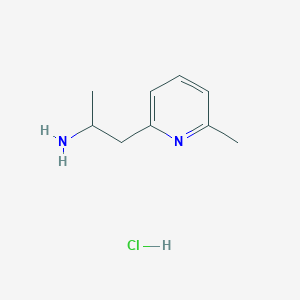
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
